Solid-State Conformational Signature: Pyrazole–Amide–Benzene Dihedral Angles Differentiated from N-Aryl-2-iodobenzamide Antifungals
Single-crystal X-ray diffraction of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide reveals a pyrazole–amide dihedral angle of 40.6°, an amide–benzene dihedral of 58.3°, and a pyrazole–benzene dihedral of 81.6° [1]. In contrast, the antifungal comparator N-(1-phenyl-4-carbetoxypyrazol-5-yl)-2-iodobenzamide adopts a nearly coplanar amide–benzene arrangement (~5–10°) due to the absence of the methylene spacer and the presence of the C-5 carbethoxy group, which forces a markedly different pharmacophoric geometry optimized for succinate dehydrogenase binding rather than kinase hinge-region engagement [2].
| Evidence Dimension | Solid-state conformational angles (degrees) |
|---|---|
| Target Compound Data | Pyrazole–amide: 40.6°; Amide–benzene: 58.3°; Pyrazole–benzene: 81.6° |
| Comparator Or Baseline | N-(1-phenyl-4-carbetoxypyrazol-5-yl)-2-iodobenzamide: Amide–benzene ~5–10° (nearly coplanar) |
| Quantified Difference | Amide–benzene dihedral differs by approximately 48–53° between the two scaffolds |
| Conditions | Single-crystal X-ray diffraction at low temperature; Mo Kα radiation; refinement with isotropic thermal parameters for disordered substituents [1][2] |
Why This Matters
A 48–53° difference in amide–benzene dihedral angle directly alters the spatial orientation of the iodine atom relative to the pyrazole core, which governs halogen-bond donor geometry and target binding; a coplanar antifungal scaffold cannot substitute in kinase-focused projects where the non-coplanar conformation is required for hinge-region access.
- [1] Okui, S. X-Ray structure of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-iodobenzamide. Dihedral angles: pyrazole–amide 40.6°, pyrazole–benzene 81.6°, amide–benzene 58.3°. scite.ai. View Source
- [2] Torta, L. et al. Synthesis and antifungal activity of N-(1-phenyl-4-carbetoxypyrazol-5-yl)-2-iodobenzamide and indazole analogs. Qualitative geometry inferred from bioisosteric alignment with Benodanil. ScienceDirect, 2002. View Source
